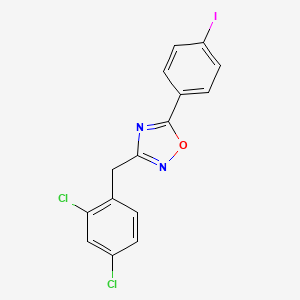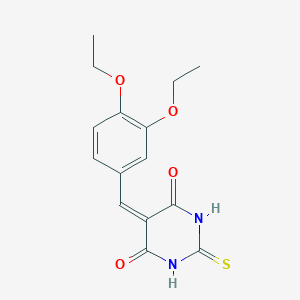
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole (DIBO) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific enzymes and proteins in the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole binds to the integrase enzyme and inhibits its activity, thereby preventing the integration of viral DNA into the host genome. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells is not yet fully understood.
Biochemical and Physiological Effects:
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the viral replication and reduces the viral load in infected cells. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis and inhibits the cell proliferation. In bacterial cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its biological activities and has a well-established mechanism of action. However, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Its solubility in water is limited, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. One potential application is in the development of new antiviral drugs that target the integrase enzyme. Another potential application is in the development of new anticancer drugs that induce apoptosis in cancer cells. Further studies are also needed to elucidate the mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells and to explore its potential as an antimicrobial agent.
Synthesemethoden
The synthesis of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 4-iodophenyl hydrazine to form the corresponding hydrazide. This is then treated with acetic anhydride and sodium acetate to afford the oxadiazole ring. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antiviral, anticancer, and antimicrobial activities. In particular, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been found to inhibit the replication of HIV-1 and other retroviruses by targeting the viral integrase enzyme. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-iodophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNGSRPUXVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)


![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
![methyl 7-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4989600.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4989626.png)